Spinosyn D
Overview
Description
Spinosyn D is a naturally derived insecticide belonging to the spinosyn family, which is produced by the fermentation of the bacterium Saccharopolyspora spinosa . It is a macrolide with a tetracyclic lactone structure, appended with two saccharides: forosamine and tri-O-methylrhamnose . This compound is known for its potent insecticidal activity against a wide range of pests, making it a valuable tool in integrated pest management programs .
Mechanism of Action
Target of Action
Spinosyn D, a member of the spinosyn family of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
The mode of action of this compound involves the disruption of nicotinic acetylcholine receptors . This disruption causes neuronal hyperexcitation , which ultimately leads to paralysis and death in insects . The compound exhibits a unique interaction with its targets, showing greater selectivity towards target insects and lesser activity against many beneficial predators, as well as mammals and other aquatic and avian animals .
Biochemical Pathways
This compound affects several biochemical pathways. It is produced from the polyketide pathway, involving an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine . The disruption of nicotinic acetylcholine receptors by this compound can affect various downstream effects, leading to the observed insecticidal activity .
Pharmacokinetics
It is known that this compound is a part of the spinosad mixture, which is a combination of spinosyn a and this compound in a 5:1 ratio . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the potent insecticidal activity it exhibits against many commercially significant species that cause extensive damage to crops and other plants . It also shows activity against important external parasites of livestock, companion animals, and humans . The ultimate result at the molecular and cellular level is the paralysis and death of the target insects .
Action Environment
The action of this compound can be influenced by environmental factors. It is known that the spinosyns have short environmental persistence and degrade by physical and microbial processes into simpler fragments . This suggests that environmental factors such as temperature, humidity, and microbial presence might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Spinosyn D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Labeling studies, analysis of the biosynthetically blocked mutants, and the genetic identification of the this compound gene cluster have provided detailed information concerning the mechanism of this compound biosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being continually updated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosyn D is primarily produced through fermentation. The biosynthesis involves the formation of a linear polyketide chain by polyketide synthases, followed by the formation of the tetracyclic aglycone through cross-bridging enzymes . The amino group of forosamine is dimethylated by SpnS and then transferred onto the lactone backbone by SpnP .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Saccharopolyspora spinosa. Techniques such as genome shuffling and drug resistance screening have been employed to enhance the yield of this compound . For instance, mutant strains with higher resistance to erythromycin and neomycin have shown significantly increased production of this compound .
Chemical Reactions Analysis
Types of Reactions: Spinosyn D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Spinosyn D has a wide range of applications in scientific research:
Comparison with Similar Compounds
Spinosyn A: Differs from spinosyn D by a single methyl group at position 6.
Spinetoram: A semisynthetic derivative with enhanced insecticidal activity and an expanded pest spectrum.
Butenyl-spinosyns: Similar to spinosyns but with a longer side chain at C-21.
Uniqueness: this compound is unique due to its specific structural features and potent insecticidal activity. Its ability to selectively target insect pests while having minimal impact on beneficial insects and mammals makes it a valuable tool in integrated pest management .
Properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECBWLKMPEKPM-PSCJHHPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037599 | |
Record name | Spinosyn D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131929-63-0 | |
Record name | Spinosyn D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spinosad factor D [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinosyn D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spinosyn D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPINOSAD FACTOR D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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